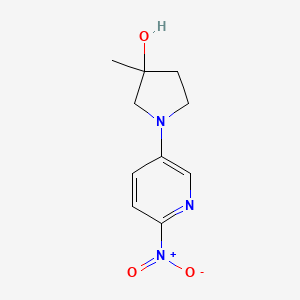

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol

Descripción

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl group at the 3-position and a 6-nitropyridin-3-yl moiety at the 1-position. Its molecular formula is C₁₀H₁₃N₃O₃, with a molecular weight of 223.23 g/mol (calculated). The compound is synthesized via custom chemical services, as noted in , which highlights its availability at 95% purity and its use in pharmaceutical research and development .

Propiedades

Número CAS |

921592-90-7 |

|---|---|

Fórmula molecular |

C10H13N3O3 |

Peso molecular |

223.23 g/mol |

Nombre IUPAC |

3-methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H13N3O3/c1-10(14)4-5-12(7-10)8-2-3-9(11-6-8)13(15)16/h2-3,6,14H,4-5,7H2,1H3 |

Clave InChI |

BIBOBTKLBIUQOE-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCN(C1)C2=CN=C(C=C2)[N+](=O)[O-])O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the nitropyridine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a nitropyridine derivative can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography and recrystallization are often employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed to modify the nitro group.

Substitution: The compound can participate in substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Conditions may include the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative .

Aplicaciones Científicas De Investigación

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol with pyridine- and pyrrolidine-based analogs, focusing on structural features, synthesis methods, and functional properties.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Key Observations:

- Nitro vs. Fluoro Substitution : The nitro group in the target compound increases electrophilicity compared to the fluorine-substituted analog in , which is often used to reduce oxidative metabolism in drug candidates .

- Stereochemical Influence : Compounds like 1a and 1b () demonstrate the importance of pyrrolidine stereochemistry (3R vs. 3S) in biological activity, suggesting that the 3-methyl configuration in the target compound may similarly impact receptor binding .

- Bulkier Substituents : The tert-butyl group in 13b () and the phenylethyl chain in 1a () introduce steric hindrance, unlike the compact nitro group in the target compound, which may favor different pharmacokinetic profiles .

Key Observations:

- Chromatography Dominance : Most analogs, including the target compound, rely on flash chromatography for purification, emphasizing the need for high purity in pharmaceutical intermediates .

- Stereochemical Control : highlights the use of enantiopure pyrrolidin-3-ol precursors, suggesting that asymmetric synthesis could be critical for optimizing the target compound’s bioactivity .

Actividad Biológica

3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is CHNO with a molecular weight of approximately 223.23 g/mol. Its structure includes a pyrrolidine ring with a methyl group and a nitropyridine moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 223.23 g/mol |

| LogP | 1.539 |

| PSA (Polar Surface Area) | 82.18 Ų |

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds featuring nitropyridine derivatives have shown significant antimicrobial properties.

- Neuroprotective Effects : Similar structures have been associated with neuroprotective activities, potentially useful in treating neurodegenerative diseases.

- Anticancer Properties : Certain derivatives have demonstrated anticancer effects through mechanisms involving inhibition of specific kinases.

Case Studies

- Antimicrobial Activity : A study on the antimicrobial properties of nitropyridine derivatives revealed that compounds similar to 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol exhibited effective inhibition against various bacterial strains, suggesting potential therapeutic applications in infectious diseases .

- Neuroprotection : Research has highlighted the neuroprotective effects of pyrrolidine-based compounds in models of oxidative stress, indicating that modifications in the structure can enhance their efficacy .

- Cancer Treatment : A structure-activity relationship (SAR) analysis showed that compounds containing the nitropyridine moiety had promising results in inhibiting cancer cell proliferation, particularly in lung and breast cancer models .

Structure-Activity Relationship (SAR)

The unique combination of structural elements in 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol enhances its biological activity. The presence of the hydroxyl group at the 3-position of the pyrrolidine ring improves solubility and bioavailability compared to other similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(6-Nitropyridin-3-yl)piperazine | Piperazine ring instead of pyrrolidine | Antimicrobial |

| 4-Methylpyridine | Methylated pyridine without nitrogen ring | Neuroprotective |

| 2-Aminopyridine | Amino group at the 2-position | Anticancer |

Synthesis

The synthesis of 3-Methyl-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol typically involves multi-step organic synthesis techniques, including:

- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to construct the pyrrolidine framework.

- Substitution Reactions : Introducing the nitropyridine moiety through nucleophilic substitution.

- Hydroxylation : Adding the hydroxyl group to enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.